Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-
Overview
Description
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- is a compound known for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. This compound has shown potential in various therapeutic applications, particularly in the treatment of central nervous system (CNS) injuries and neuroinflammation .
Preparation Methods
The synthesis of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- involves several steps. One common synthetic route includes the reaction of 4-dimethylaminobenzoyl chloride with 5-aminopentylamine to form an intermediate, which is then reacted with 2-mercaptoacetic acid to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.
Substitution: The amide and thiol groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC inhibition.
Biology: Investigated for its role in modulating gene expression through histone acetylation.
Medicine: Explored for its therapeutic potential in treating CNS injuries, neuroinflammation, and other neurological disorders
Mechanism of Action
The mechanism of action of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- involves the inhibition of histone deacetylases. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation. This results in a more relaxed chromatin structure, allowing for increased gene transcription. The compound’s molecular targets include various HDAC enzymes, and its effects are mediated through pathways involved in gene expression regulation and inflammatory response modulation .
Comparison with Similar Compounds
Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- can be compared with other HDAC inhibitors such as:
Suberoylanilide hydroxamic acid (SAHA): Another HDAC inhibitor with similar applications in cancer therapy and neuroprotection.
Valproic acid (VPA): A well-known HDAC inhibitor used in the treatment of epilepsy and mood disorders.
Trichostatin A (TSA): A potent HDAC inhibitor used in research to study gene expression and cancer biology
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of the biological activity of the compound Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- is represented by the following molecular formula:
- Molecular Formula : CHNOS
- CAS Number : 11267278
- Molecular Weight : 325.46 g/mol
This compound features a benzamide core with a dimethylamino group and a mercaptoacetyl amino chain, which are crucial for its biological activity.
Benzamide derivatives often exhibit their biological effects through various mechanisms, including enzyme inhibition and receptor modulation. The specific mechanism for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- has not been extensively characterized in literature; however, similar compounds have shown activity against various targets such as:
- Enzymes : Inhibition of serine peptidases and other proteolytic enzymes.
- Receptors : Modulation of neurotransmitter receptors, particularly in the central nervous system.
Pharmacological Effects
Research indicates that benzamide derivatives can display a range of pharmacological effects:
- Antiviral Activity : Some benzamide derivatives have been shown to inhibit viral entry into host cells. For instance, related compounds have demonstrated efficacy against Ebola and Marburg viruses, suggesting potential antiviral applications for Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]- .
- Anticancer Properties : Certain benzamides have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of specific functional groups in the structure is believed to enhance this activity.
- Neuroprotective Effects : Some studies suggest that benzamide derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatment .
In Vitro Studies
Recent studies have highlighted the biological activity of related benzamide compounds. For example:
- A study on a related compound showed an IC value of less than 10 µM against both Ebola and Marburg viruses, indicating strong antiviral potential .
- Another investigation into the structure-activity relationship (SAR) of benzamide derivatives found that modifications to the amine group significantly influenced enzyme inhibition potency .
Comparative Table of Biological Activities
Properties
IUPAC Name |
4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)14-8-6-13(7-9-14)16(21)18-11-5-3-4-10-17-15(20)12-22/h6-9,22H,3-5,10-12H2,1-2H3,(H,17,20)(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHSANPZHQNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCNC(=O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460682 | |
Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827036-76-0 | |
Record name | 4-(dimethylamino)-N-[5-[(2-sulfanylacetyl)amino]pentyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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